molecular formula C20H22N2O6 B558232 Boc-Phe-ONp CAS No. 7535-56-0

Boc-Phe-ONp

Cat. No. B558232
CAS RN: 7535-56-0
M. Wt: 386,39 g/mole
InChI Key: QZIWWFMMLBBICG-KRWDZBQOSA-N
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Description

Boc-Phe-ONp, also known as 4-Nitrophenyl N-(tert-butoxycarbonyl)-3-phenyl-L-alaninate, is an organic compound with the chemical formula C20H22N2O6 . It is a white to light yellow crystal with good solubility .


Molecular Structure Analysis

The molecular structure of Boc-Phe-ONp consists of 20 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 6 oxygen atoms . The exact spatial arrangement of these atoms would depend on the specific conformation of the molecule, which can be influenced by factors such as pH and solvent .


Physical And Chemical Properties Analysis

Boc-Phe-ONp is a white to light yellow crystal . It has a molecular weight of 386.4 g/mol . The compound has good solubility , but the exact solubility parameters (such as solubility in different solvents) are not provided in the sources.

Scientific Research Applications

  • Brain-on-Chip (BoC) Biotechnology : Brain-on-Chip technology, an intersection of lab-on-chip and cell biology, utilizes three-dimensional brain-like systems coupled with microfluidics to replicate brain structures and functions in vitro. This technology is essential for studying brain activity in health and disease, with potential translational applications in neuroscience research and pharmaceutical development (Forró et al., 2021).

  • Self-Assembly of Diphenylalanine Motifs : The self-assembly of protected diphenylalanine scaffolds, such as Boc-Phe-Phe-OH, leads to various morphologies like tubular, vesicular, or fibrillar structures. This is crucial in biomaterial chemistry, sensors, and bioelectronics (Datta et al., 2018).

  • Biosensors-on-Chip (BoC) : BoC systems, integrating biosensor technology with microfluidics, offer improvements in sensitivity, specificity, and automation. They are vital for point-of-care diagnostic applications in cancer, infectious diseases, and neurodegenerative disorders (Chircov et al., 2020).

  • Cyclodepsipeptides and N-Acyl-Diketopiperazines Synthesis : Studies on linear peptide precursors, including Boc-Ser-Phe-Pro-ONp, have led to the formation of cyclic compounds with various structures. This research contributes to understanding the synthesis and structure of cyclic peptides (Zanotti et al., 2009).

  • D-Stereospecific Endopeptidase Study : Research on Bacillus cereus-derived D-stereospecific endopeptidase, which shows activity towards peptides composed of D-phenylalanine such as Boc-(D-Phe)4, reveals insights into enzyme specificity and potential applications in biotechnology (Asano et al., 1996).

  • Bill of Experiments Tool (BOE) : The BOE tool is a collaborative environment for reusing scientific experiments, offering a platform for researchers and suppliers of scientific artifacts to identify optimal alternatives for conducting experiments (Cardoso et al., 2002).

  • Molecularly Imprinted Polymers : Research on the synthesis and chromatographic applications of molecularly imprinted polymers with Boc-l-Phe demonstrates the utility of these materials in analytical chemistry (Ansell & Mosbach, 1997).

Safety And Hazards

Boc-Phe-ONp may cause irritation and sensitization reactions, so contact with skin, eyes, and respiratory tract should be avoided . Appropriate personal protective equipment, such as laboratory gloves, goggles, and face shields, should be worn when handling this compound . It should be handled in a well-ventilated area, and inhalation of its dust or vapors should be avoided .

Relevant Papers

One relevant paper titled “Supramolecular Peptide Nanostructures Regulate Catalytic Efficiency and Selectivity” discusses the use of Boc-Phe-ONp . The paper highlights how subtle molecular-level changes can influence supramolecular nanostructures, and ultimately affect catalytic efficiency .

properties

IUPAC Name

(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6/c1-20(2,3)28-19(24)21-17(13-14-7-5-4-6-8-14)18(23)27-16-11-9-15(10-12-16)22(25)26/h4-12,17H,13H2,1-3H3,(H,21,24)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIWWFMMLBBICG-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20226326
Record name 4-Nitrophenyl N-(tert-butoxycarbonyl)-3-phenyl-L-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20226326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Phe-ONp

CAS RN

7535-56-0
Record name N-(tert-Butoxycarbonyl)-L-phenylalanine p-nitrophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7535-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrophenyl N-(tert-butoxycarbonyl)-3-phenyl-L-alaninate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007535560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrophenyl N-(tert-butoxycarbonyl)-3-phenyl-L-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20226326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitrophenyl N-(tert-butoxycarbonyl)-3-phenyl-L-alaninate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.550
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
69
Citations
PT Turkington - Thrombosis research, 1991 - Elsevier
… it retained at least 90% of its inhibitory activity(8) and showed no significant ester or amidoiytic activity towards the substrates Boc-Phe-ONp(N-tert-butyioxycarbonyi-phenyiaianine …
Number of citations: 1 www.sciencedirect.com
K Tomisaka, Y Ishida, K Konishi, T Aida - Chemical Communications, 2001 - pubs.rsc.org
… nearly perfect kinetic resolution of racemic Boc-Phe-ONp. … L- and D-isomers of Boc-Phe-ONp (12.5 μM) were investigated in … 2a), indicating that the apoprotein and Boc-Phe-ONp form a …
Number of citations: 3 pubs.rsc.org
D Depierre, JP Bargetzi, M Roth - Enzyme, 1979 - karger.com
… The C-terminal penta-, hexa-, and heptapeptides of angiotensin II were from Schwarz-Mann, Orangeburg, NY Boc-Phe-Ala-Pro was synthesized from Boc-Phe-ONp and Ala-Pro by the …
Number of citations: 6 karger.com
W Schmidt, K Havemann - 1977 - degruyter.com
… Boc-Phe-ONp optimally at pH 7.5. Esterolysis was strongly dependent on ionic strength (Fig. 1). A five-fold increase in activity for Boc-Phe-ONp … Boc-Phe-ONp was measured at 25 C. …
Number of citations: 29 www.degruyter.com
R Erez, E Segal, K Miller, R Satchi-Fainaro… - Bioorganic & medicinal …, 2009 - Elsevier
… Previously synthesized l-Boc-Phe-ONp 25 was reacted with l-Lys(alloc)-OH to give dipeptide 3. The latter was conjugated with 4-aminobenzyl alcohol to generate alcohol 4. Isocyanate …
Number of citations: 96 www.sciencedirect.com
F Degerbeck, B Fransson, L Grehn… - Acta Chemica …, 1995 - actachemscand.org
… A stirred solution of Leu-OBzl 1 in DMF (5-6 ml mmol" '), was treated with solid Boc-PheONp and left overnight. The solvent was evaporated off (oil pump) and the residue first partitioned …
Number of citations: 5 actachemscand.org
SS Xue, M Zhao, JX Lan, RR Ye, Y Li, LN Ji… - Journal of Molecular …, 2016 - Elsevier
… acid esters, while the Benzyl group of Boc-Phe-ONp was replaced with Phenyl or Indolyl group… Meanwhile, inferior enantioselectivity for Boc-Lys(Boc)-ONp than Boc-Phe-ONp confirmed …
Number of citations: 6 www.sciencedirect.com
M Hosseini, H Kringelum, A Murray, JE Tønder - Organic Letters, 2006 - ACS Publications
… -OPfp and Boc-Phe-ONp were used as electrophiles. b Only one diastereomer was observed by 1 H NMR (de > 95%). In addition to the Fmoc-protected amino acids, Boc-Phe-ONp was …
Number of citations: 73 pubs.acs.org
MA BEDNAREK, M BODANSZKY - International Journal of …, 1995 - Wiley Online Library
… Subsequently, the mixture was treated with 67 mg (0.2 mmol) of Boc-Phe-ONp. Even after 2 days most of the amino component remained unacylated, and the reaction was brought then …
Number of citations: 2 onlinelibrary.wiley.com
GN Jham - Journal of the Indian Institute of Science, 1989 - journal.library.iisc.ernet.in
To determine the relative coupling rates of five common! y used actlve esters in peptide synthesis, ie pentafluorophenyl (OPfp), pentachlorophenyl (OPcp), p-oitrophenyl (ONp), 2, 4, 5 …
Number of citations: 2 journal.library.iisc.ernet.in

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